![molecular formula C19H18N4O2S2 B2766357 4-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-43-9](/img/structure/B2766357.png)
4-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- Breast Cancer : Compounds derived from 2-thioxo-4-imidazolidine, including this benzamide, have demonstrated significant anticancer activity against breast cancer cells (MCF-7). Specifically, compounds 5a–h and 7g exhibit potent effects .
- Liver Cancer : Similarly, compounds 5a, 5b, and 5d–h show significant anticancer activity against liver cancer cells (HepG2). These compounds have varying IC50 values compared to the positive control (Cisplatin). Notably, compound 5a induces late apoptosis in both breast and liver cancer cells .
- Compound 5a arrests MCF-7 cells in the S phase, while compound 5d arrests cells in the G1 phase. For HepG2 cells, compound 5a also arrests cells in the S phase, whereas compound 5h affects the G2 phase. Understanding these cell-cycle effects is crucial for developing targeted therapies .
- The 2-thiohydantoin (2-thioxo-4-imidazolidinone) family, to which this compound belongs, has been studied for its antitumor activity. These heterocyclic compounds offer potential as novel agents with fewer side effects for treating liver and breast cancers .
- Heterocyclic compounds, including 2-thiohydantoins, enhance drug design by influencing properties such as lipophilicity, polarity, and precise targeting. Researchers explore these compounds to improve pharmacokinetics and pharmacodynamics .
- The thiohydantoin moiety, present in this compound, plays a role in various biologically active molecules. Its versatility makes it valuable for drug development .
- Given the adverse side effects of traditional chemotherapy, the search for new anti-liver and anti-breast cancer agents continues. Compounds like this benzamide offer hope for more effective and safer treatments .
Anticancer Activity
Cell-Cycle Modulation
Antitumor Properties
Drug Design and Pharmacokinetics
Biologically Active Moiety
Chemotherapy Alternatives
作用機序
Target of Action
Similar compounds have shown significant anticancer activity against breast and liver cancer cells .
Mode of Action
The compound interacts with its targets, leading to changes in the cell cycle. For instance, similar compounds have been shown to arrest MCF-7 (breast cancer) cells in the S phase and HepG2 (liver cancer) cells in the S and G2 phases .
Pharmacokinetics
Heterocyclic compounds, such as this one, are known to improve drug design, pharmacokinetics, and pharmacodynamics properties by increasing lipophilicity, polarity, precise targeting, and other physicochemical properties .
Result of Action
The compound’s action results in significant anticancer activity, as evidenced by its ability to arrest the cell cycle and induce apoptosis in cancer cells . For instance, one of the similar compounds had a higher ratio of late apoptosis than others on both cancer cells .
特性
IUPAC Name |
4-methyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-12-3-7-14(8-4-12)17(25)21-18-22-23-19(27-18)26-11-16(24)20-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYQKIDMYNNGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。